Cas no 1351660-64-4 (2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide)

2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide
- 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- F6225-0687
- 2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
- VU0537859-1
- AKOS024540187
- 2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide
- 1351660-64-4
-
- インチ: 1S/C18H15FN4O3S3/c1-23(18-22-16-11(19)4-3-5-13(16)28-18)9-15(24)21-17-20-12-7-6-10(29(2,25)26)8-14(12)27-17/h3-8H,9H2,1-2H3,(H,20,21,24)
- InChIKey: MKITWYGMOOCDKK-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CC2=C(C=1)SC(=N2)NC(CN(C)C1=NC2C(=CC=CC=2S1)F)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 450.02903204g/mol
- どういたいしつりょう: 450.02903204g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 722
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 157Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6225-0687-25mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide |
1351660-64-4 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6225-0687-3mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide |
1351660-64-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6225-0687-2mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide |
1351660-64-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6225-0687-5mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide |
1351660-64-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6225-0687-40mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide |
1351660-64-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6225-0687-1mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide |
1351660-64-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6225-0687-15mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide |
1351660-64-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6225-0687-50mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide |
1351660-64-4 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6225-0687-2μmol |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide |
1351660-64-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6225-0687-4mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide |
1351660-64-4 | 4mg |
$66.0 | 2023-09-09 |
2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamideに関する追加情報
Compound CAS No. 1351660-64-4: 2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide
The compound with CAS No. 1351660-64-4, known as 2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by the presence of two benzothiazole rings, each substituted with specific functional groups that contribute to its unique properties.
Benzothiazole derivatives have been extensively studied due to their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The fluoro-substituted benzothiazole moiety in this compound introduces electron-withdrawing effects, which can enhance the molecule's stability and bioavailability. Additionally, the methanesulfonyl group attached to one of the benzothiazole rings is known to improve solubility and pharmacokinetic profiles, making this compound a promising candidate for drug development.
Recent studies have highlighted the potential of this compound as a modulator of kinase activity, a class of enzymes critical in cellular signaling pathways. By inhibiting specific kinases, this compound could potentially be used in the treatment of various diseases, including cancer and inflammatory disorders. Preclinical data suggest that it exhibits selective inhibition against certain kinases without significant off-target effects, which is a crucial attribute for drug candidates.
The synthesis of 2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzothiazole rings through condensation reactions and subsequent functionalization with fluoro and methanesulfonyl groups. Advanced purification techniques ensure the high purity and consistency of the final product.
From an analytical standpoint, this compound has been thoroughly characterized using state-of-the-art techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These analyses confirm its molecular formula (C20H17FN5O3S) and molecular weight (477.4 g/mol). Its physical properties, including melting point and solubility profiles, have also been determined under various conditions to facilitate its use in preclinical studies.
In terms of biological evaluation, this compound has demonstrated remarkable activity in vitro against several cancer cell lines. Its ability to induce apoptosis in these cells suggests a potential role in anti-cancer therapy. Furthermore, preliminary studies indicate that it may also exhibit anti-inflammatory properties by modulating cytokine production in immune cells.
The development of benzothiazole-based drugs has been a focal point in medicinal chemistry due to their versatility and efficacy across multiple therapeutic areas. The integration of functional groups such as fluoro and methanesulfonyl into these frameworks allows for fine-tuning of pharmacodynamic and pharmacokinetic properties. As research on this compound progresses, it holds promise for advancing into clinical trials and potentially becoming a novel therapeutic agent.
In conclusion, CAS No. 1351660-64-4 represents a cutting-edge advancement in the field of organic synthesis and drug discovery. Its unique structural features and promising biological activities position it as a strong candidate for addressing unmet medical needs. Continued research into its mechanisms of action and optimization of its pharmacological profile will undoubtedly pave the way for its translation into clinical practice.
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